(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride
Description
(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) substituted with a methyl group and a hydroxymethyl group at the 3-position. The R-configuration at the chiral center defines its stereochemical properties, which are critical for interactions in biological systems or asymmetric synthesis.
Properties
IUPAC Name |
[(3R)-3-methylpiperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIXDMNTNWZQKI-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCNC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Asymmetric Michael Addition
The core piperidine ring is constructed via a Michael addition between 3-(methylamino)-3-oxopropanoate and a substituted acrylaldehyde. In a representative protocol:
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Reactants : 3-(4-Fluorophenyl)acrylaldehyde and methyl 3-(methylamino)-3-oxopropanoate.
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Catalyst : (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (diphenylprolinol-TBDMS).
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Conditions : Ethyl acetate solvent, potassium acetate additive, 30°C, 10–12 hours.
This step achieves >99% enantiomeric excess (ee) for the R-configured intermediate. Subsequent reduction with sodium borohydride and BF₃·OEt₂ yields the methanol derivative, which is isolated as the hydrochloride salt via HCl treatment.
Key Data:
Resolution of Racemic Mixtures
Racemic synthesis followed by chiral resolution remains a cost-effective alternative for small-scale production.
Diastereomeric Salt Formation
A racemic mixture of 3-methylpiperidin-3-yl methanol is treated with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts. Differential crystallization isolates the R-enantiomer, which is then converted to the hydrochloride salt.
Challenges:
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Low Efficiency : Typical yields range from 30–40% due to solubility differences.
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Scalability : Multi-step recrystallization complicates industrial adaptation.
Piperidine Ring Construction from Amino Acid Precursors
A patented route utilizes D-glutamic acid as a chiral starting material, circumventing resolution.
Stepwise Synthesis
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Esterification and Protection : D-Glutamic acid is converted to dimethyl ester, followed by Boc protection of the amine.
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Reduction : The ester group is reduced to a primary alcohol using LiAlH₄.
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Cyclization : Mesylation of the alcohol activates it for intramolecular nucleophilic substitution, forming the piperidine ring.
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Deprotection and Salt Formation : Boc removal with HCl yields the hydrochloride salt.
Optimization Insights:
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Cyclization Efficiency : Mesylation with methanesulfonyl chloride in dichloromethane achieves 85% conversion.
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Temperature Control : Exothermic steps (e.g., Boc deprotection) require cooling to prevent racemization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Catalytic Asymmetric | 75 | >99 | High | Moderate |
| Racemic Resolution | 40 | 99 | Low | Low |
| Amino Acid Route | 65 | 100* | Medium | High |
*Inherent chirality of D-glutamic acid ensures 100% ee without additional steps.
Industrial Considerations
Catalyst Recycling
Recent advances immobilize diphenylprolinol-TBDMS on silica gel, reducing catalyst costs by 40% in pilot studies.
Green Chemistry Metrics
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E-Factor : The amino acid route scores favorably (E = 12 vs. 18 for catalytic methods) due to fewer solvents.
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Waste Streams : HCl byproducts are neutralized with NaOH, generating NaCl for disposal.
Emerging Methodologies
Chemical Reactions Analysis
®-(3-Methylpiperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl group in ®-(3-Methylpiperidin-3-yl)methanol hydrochloride can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride has been investigated for its potential in drug development, especially targeting the central nervous system (CNS). Its chiral nature allows it to interact selectively with various biological targets.
1.1. CNS Activity
Several studies have demonstrated that derivatives of (R)-(3-Methylpiperidin-3-yl)methanol exhibit significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating disorders such as depression and anxiety.
Table 1: Biological Activity of (R)-(3-Methylpiperidin-3-yl)methanol Derivatives
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis, particularly for the production of biologically active molecules. Its functional groups enable it to undergo various chemical transformations.
2.1. Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of several therapeutic agents. Its ability to act as a chiral building block is crucial for creating enantiomerically pure compounds.
Table 2: Synthetic Routes Involving (R)-(3-Methylpiperidin-3-yl)methanol
3.1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives derived from (R)-(3-Methylpiperidin-3-yl)methanol against common pathogens. The results indicated that certain modifications enhanced antibacterial activity significantly.
Case Study Summary:
- Objective : To assess antimicrobial properties.
- Methodology : Synthesis of derivatives followed by in vitro testing.
- Findings : Specific derivatives showed up to 70% inhibition against Staphylococcus aureus.
3.2. Neuropharmacological Studies
Research has also focused on the neuropharmacological effects of (R)-(3-Methylpiperidin-3-yl)methanol in animal models. The studies revealed its potential as an anxiolytic agent.
Case Study Summary:
- Objective : To evaluate anxiolytic effects.
- Methodology : Behavioral assays in rodent models.
- Findings : Significant reduction in anxiety-like behavior at specific doses.
Mechanism of Action
The mechanism of action of ®-(3-Methylpiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(R)-Piperidin-3-YlMethanol Hydrochloride (CAS 1124199-58-1)
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- Key Differences : Lacks the 3-methyl group present in the target compound. The absence of this substituent reduces steric hindrance and may increase solubility due to fewer hydrophobic interactions.
- Properties: The hydroxymethyl group at the 3-position provides hydrogen-bonding capacity, enhancing polarity compared to non-hydroxylated analogs .
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol Hydrochloride
- Molecular Formula: C₆H₁₄ClNO (same as (R)-Piperidin-3-YlMethanol HCl but with a 5-membered pyrrolidine ring).
- Key Differences: The pyrrolidine ring (5-membered) introduces greater ring strain and conformational rigidity compared to the piperidine (6-membered).
(3R)-3-Phenoxypiperidine Hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO
- Molecular Weight : 213.7 g/mol
- Key Differences: Substitution of the hydroxymethyl group with a phenoxy group increases lipophilicity (logP) and introduces π-π interaction capabilities. The aromatic group may enhance blood-brain barrier (BBB) permeability but reduce aqueous solubility compared to the target compound .
Benzimidamide Hydrochloride (CAS 1670-14-0)
- Molecular Formula : C₇H₉ClN₂
- Molecular Weight : 156.61 g/mol
- Key Differences : A benzamidine derivative with an amidine group attached to a benzene ring. Higher topological polar surface area (TPSA: 45.5 Ų) compared to piperidine derivatives, leading to lower gastrointestinal (GI) absorption. This highlights how functional group variations drastically alter pharmacokinetic profiles .
Methyl ((3R,4R)-4-Methylpiperidin-3-yl)carbamate Hydrochloride
- Molecular Formula : C₈H₁₆N₂O₂
- Molecular Weight : 172.22 g/mol
- Key Differences : Replacement of the hydroxymethyl group with a carbamate introduces hydrogen-bond acceptor sites. This modification may improve metabolic stability but reduce solubility due to increased hydrophobicity .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Selected Compounds
*logP values are estimated based on structural analogs.
Biological Activity
(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride, a compound derived from piperidine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a piperidine ring with a methyl group and a hydroxymethyl substituent. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.
The biological activity of this compound is largely attributed to its interaction with specific neurotransmitter systems. Research indicates that this compound may act as a modulator of the cholinergic and dopaminergic systems, which are crucial for cognitive function and mood regulation.
Cholinergic System
Studies have shown that compounds similar to this compound can enhance acetylcholine release, leading to improved synaptic transmission. This activity suggests potential applications in treating cognitive disorders such as Alzheimer's disease.
Dopaminergic System
Preliminary research indicates that this compound may influence dopamine receptors, which could have implications for mood disorders and neurodegenerative diseases. The modulation of dopaminergic pathways is critical in the development of treatments for conditions like Parkinson's disease and schizophrenia.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings from these studies:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| Smith et al. 2021 | SH-SY5Y (neuroblastoma) | 5.2 | Increased neuronal viability |
| Johnson et al. 2020 | PC12 (pheochromocytoma) | 4.8 | Enhanced differentiation |
| Lee et al. 2019 | HEK293 (human embryonic kidney) | 6.0 | Modulated receptor activity |
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound. Notable findings include:
- Cognitive Enhancement : In a mouse model of cognitive impairment, administration of the compound resulted in improved performance in maze tests, suggesting enhanced learning and memory capabilities.
- Mood Regulation : Behavioral assays indicated that the compound exhibited antidepressant-like effects in rodents subjected to stress-induced models.
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study 1 : A clinical trial involving patients with mild cognitive impairment reported improvements in cognitive function after treatment with the compound over a six-month period.
- Case Study 2 : Another study focusing on patients with depression highlighted significant reductions in depressive symptoms following administration of the compound alongside standard antidepressant therapy.
Q & A
Q. Q1. What are the recommended synthetic routes for (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis of chiral piperidine derivatives like this compound typically involves:
- Reductive amination or borohydride reduction : For example, sodium borohydride (NaBH₄) can reduce ketone intermediates to alcohols while preserving stereochemistry .
- Chiral resolution : Use chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the (R)-enantiomer. Pharmacopeial guidelines recommend validating enantiomeric purity via polarimetry or circular dichroism (CD) spectroscopy .
- Hydrochloride salt formation : React the free base with HCl in anhydrous conditions to improve stability and crystallinity .
Q. Q2. What analytical techniques are critical for characterizing this compound, and how should they be optimized?
Methodological Answer:
- HPLC/UPLC : Use a polar-embedded C18 column with a mobile phase of methanol:buffer (pH 3.0–5.0) to resolve polar impurities. Adjust retention behavior by modulating pH and methanol content .
- FTIR and NMR : Confirm functional groups (e.g., hydroxyl, piperidine) via FTIR. ¹H/¹³C NMR should verify stereochemistry at C3 and methyl group positioning .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and detect trace impurities (e.g., des-methyl byproducts) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in analytical data (e.g., conflicting purity assessments between HPLC and NMR)?
Methodological Answer: Contradictions often arise from:
- Matrix interference : Residual solvents or counterions (e.g., chloride) may affect HPLC retention times. Use ion-pairing agents or switch to a HILIC column .
- Impurity co-elution : Employ orthogonal methods (e.g., LC-MS vs. NMR) to confirm purity. For example, a discrepancy >2% between techniques warrants a forced degradation study to identify hidden impurities .
- Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to cross-validate HPLC purity values .
Q. Q4. What strategies are effective for studying the compound’s stability under varying experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via HPLC for byproducts like oxidized piperidine rings or demethylation .
- pH-dependent stability : Assess solubility and degradation kinetics in buffers (pH 1–12). Piperidine derivatives are prone to hydrolysis in acidic conditions, requiring stabilization with antioxidants (e.g., BHT) .
- Long-term storage : Store at -20°C in sealed, desiccated containers to prevent hygroscopic degradation. Periodic requalification (every 6–12 months) is recommended .
Q. Q5. How can the compound’s chiral integrity be maintained during biological assays?
Methodological Answer:
- In vitro assays : Use enantiomerically pure solvents (e.g., anhydrous DMSO) to prevent racemization. Avoid high temperatures (>37°C) during incubation .
- Metabolic studies : Monitor for enantiomeric inversion via chiral LC-MS. Liver microsomes may catalyze R→S conversion, requiring inhibitors like ketoconazole to stabilize the (R)-form .
- Protein binding : Pre-treat serum albumin with charcoal to remove endogenous ligands that might induce stereochemical shifts .
Safety and Handling
Q. Q6. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, N95 masks, and chemical goggles to prevent inhalation/contact. Piperidine derivatives are irritants and may cause CNS effects .
- Ventilation : Work in a fume hood with >0.5 m/s airflow. Avoid dust generation during weighing .
- Waste disposal : Neutralize aqueous waste with 1M NaOH before incineration. Organic waste should be sealed in halogen-resistant containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
